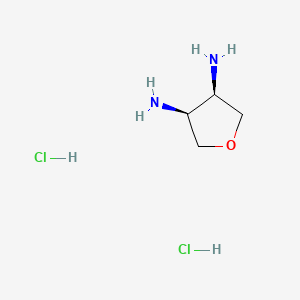
3-(5-Amino-2-piridinil)-1,3-tiazolan-2-ona
Descripción general
Descripción
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Desarrollo de Agentes Cardiotónicos
Este compuesto se ha explorado por su potencial como agente cardiotónico. Los análogos estructurales de este compuesto han mostrado promesa en la mejora de las contracciones del músculo cardíaco, lo que podría ser beneficioso en el tratamiento de la insuficiencia cardíaca .
Agricultura: Formulación de Pesticidas
En el sector agrícola, los derivados de este compuesto se están estudiando para su uso en formulaciones de pesticidas. Su capacidad para interrumpir ciertas vías biológicas en las plagas los convierte en candidatos para pesticidas más seguros y efectivos .
Ciencia de Materiales: Síntesis de Materiales Avanzados
La estructura química única de “3-(5-Amino-2-piridinil)-1,3-tiazolan-2-ona” se está utilizando en la síntesis de materiales avanzados. Estos materiales tienen aplicaciones potenciales en la creación de dispositivos electrónicos más eficientes .
Ciencia Ambiental: Remediación de la Contaminación
Se están llevando a cabo investigaciones para utilizar este compuesto en procesos de remediación de la contaminación. Su reactividad con los contaminantes podría ayudar a desarrollar métodos más efectivos para limpiar los contaminantes ambientales .
Bioquímica: Estudios de Inhibición Enzimática
El compuesto se está utilizando en bioquímica para estudios de inhibición enzimática. Ayuda a comprender el mecanismo de acción de varias enzimas y en el desarrollo de inhibidores enzimáticos para fines terapéuticos .
Farmacología: Desarrollo de Fármacos
En farmacología, “this compound” se está investigando por su potencial de desarrollo de fármacos. Su estructura es clave en el diseño de moléculas con actividades farmacológicas específicas .
Química Analítica: Análisis Químico
Este compuesto también es significativo en química analítica, donde se utiliza como estándar o reactivo en procesos de análisis químico para identificar o cuantificar otras sustancias .
Ingeniería Química: Optimización de Procesos
Por último, en ingeniería química, las propiedades del compuesto se están explotando para optimizar los procesos químicos. Esto incluye mejorar la eficiencia de las reacciones y desarrollar nuevos métodos para la síntesis de compuestos .
Mecanismo De Acción
Target of Action
The primary target of “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
“3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins.
Biochemical Pathways
By inhibiting COX-1, “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in prostaglandin production, thereby affecting these processes.
Result of Action
The inhibition of COX-1 by “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” leads to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain sensation , as prostaglandins play a key role in these processes .
Análisis Bioquímico
Biochemical Properties
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit cyclooxygenase-1 (COX-1) with an IC50 value of 0.8 μM . This interaction is significant as COX-1 is involved in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and other physiological processes. The compound’s ability to selectively inhibit COX-1 over cyclooxygenase-2 (COX-2) (IC50 > 200 μM) highlights its potential for targeted biochemical applications .
Cellular Effects
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-1, the compound can modulate the production of prostaglandins, thereby affecting inflammatory responses and other cellular functions. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one involves its binding interactions with COX-1, leading to enzyme inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and other related processes. The compound’s selectivity for COX-1 over COX-2 is attributed to its unique structure, which allows it to fit into the active site of COX-1 more effectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one have been observed to change over time. The compound is stable under standard laboratory conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that its inhibitory effects on COX-1 remain consistent over time, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one vary with different dosages. At lower doses, the compound effectively inhibits COX-1 without causing significant adverse effects. At higher doses, it can lead to toxicity and other adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is involved in metabolic pathways related to the inhibition of COX-1. The compound interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is primarily within the cytoplasm, where it interacts with COX-1 and other related biomolecules. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments .
Propiedades
IUPAC Name |
3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-6-1-2-7(10-5-6)11-3-4-13-8(11)12/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGQEWGUPSUNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276304 | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-94-1 | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)




![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)




